![molecular formula C32H50O4 B14218385 11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) CAS No. 596814-87-8](/img/structure/B14218385.png)
11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) is a complex organic compound characterized by its unique structure, which includes a phenylene core with diethynyl and oxy linkages, and undecanol chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) typically involves multiple steps. One common method includes the use of microwave-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the desired compound. This method ensures high efficiency and selectivity . The reaction conditions often involve the use of an excess of the electron bridge to prevent multi-functionalization of the bis-alkyne .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylene core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) has several scientific research applications:
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanocomposites.
Organic Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine:
Industry: The compound can be used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) involves its interaction with molecular targets through its functional groups. The phenylene core and diethynyl linkages allow for π-π interactions and conjugation, which can influence the compound’s reactivity and binding properties. The undecanol chains provide hydrophobic interactions, enhancing the compound’s solubility and stability in various environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diethynylbenzene-1,4-diamine: Similar in structure but with amine groups instead of undecanol chains.
4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzaldehyde: Contains methoxy and ethene linkages instead of diethynyl and oxy linkages.
Uniqueness
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) is unique due to its combination of diethynyl and oxy linkages with long undecanol chains. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
596814-87-8 |
|---|---|
Molekularformel |
C32H50O4 |
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
11-[2,5-diethynyl-4-(11-hydroxyundecoxy)phenoxy]undecan-1-ol |
InChI |
InChI=1S/C32H50O4/c1-3-29-27-32(36-26-22-18-14-10-6-8-12-16-20-24-34)30(4-2)28-31(29)35-25-21-17-13-9-5-7-11-15-19-23-33/h1-2,27-28,33-34H,5-26H2 |
InChI-Schlüssel |
BFFZKCHWVXBISM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1OCCCCCCCCCCCO)C#C)OCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




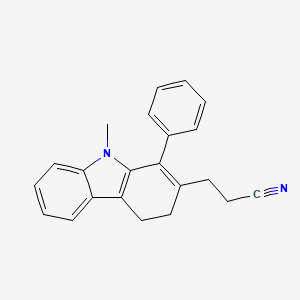
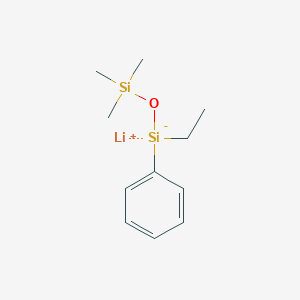
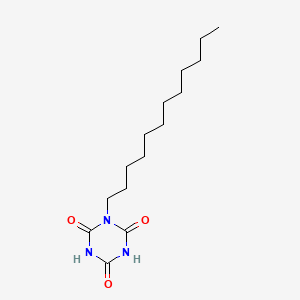


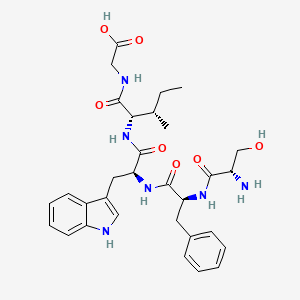
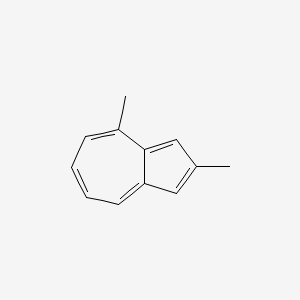
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)


![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
